(2-Fluoro-4-(furan-3-yl)phenyl)methanamine
Overview
Description
(2-Fluoro-4-(furan-3-yl)phenyl)methanamine is a useful research compound. Its molecular formula is C11H10FNO and its molecular weight is 191.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body . The role of these targets can vary widely, from catalyzing biochemical reactions to transmitting signals within and between cells.
Mode of Action
It’s worth noting that similar compounds have been involved in suzuki–miyaura cross-coupling reactions . This reaction involves the formation of a carbon-carbon bond, which could potentially alter the structure and function of the target molecules .
Biochemical Pathways
Similar compounds have been known to participate in various biochemical reactions, including free radical reactions and Suzuki–Miyaura cross-coupling reactions . These reactions can lead to changes in the structure and function of various biomolecules, potentially affecting downstream cellular processes.
Pharmacokinetics
Similar compounds have been known to undergo various metabolic transformations, including protodeboronation . These transformations can affect the compound’s bioavailability and its ability to reach its targets within the body.
Result of Action
Similar compounds have been known to exhibit various biological activities, including antiviral and anti-inflammatory effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.
Action Environment
The action, efficacy, and stability of (2-Fluoro-4-(furan-3-yl)phenyl)methanamine can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by temperature . Additionally, the compound’s action and efficacy can be influenced by the presence of other molecules in its environment, such as enzymes and cofactors that can facilitate or inhibit its reactions .
Properties
IUPAC Name |
[2-fluoro-4-(furan-3-yl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c12-11-5-8(1-2-9(11)6-13)10-3-4-14-7-10/h1-5,7H,6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKVTXMWUVXLDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=COC=C2)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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